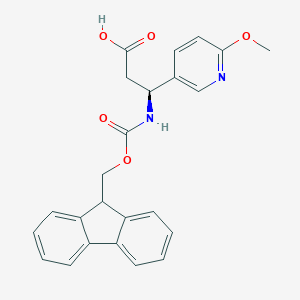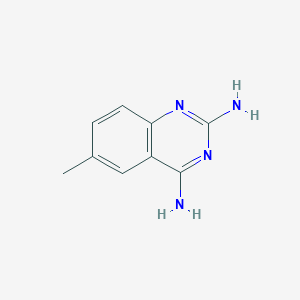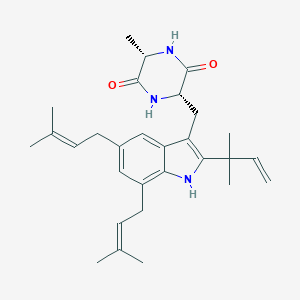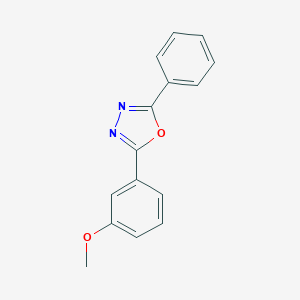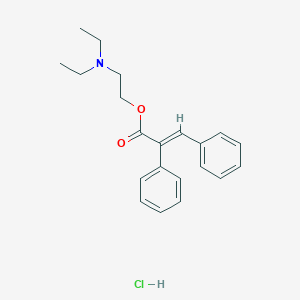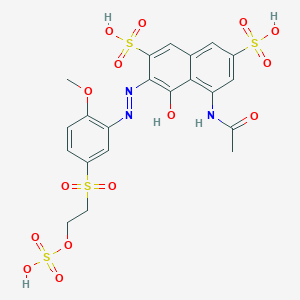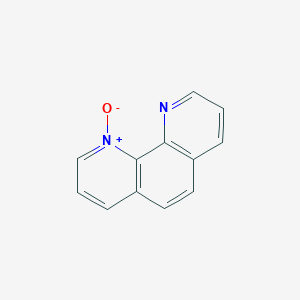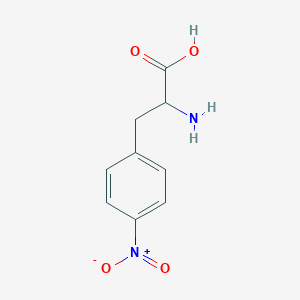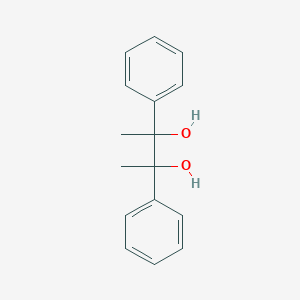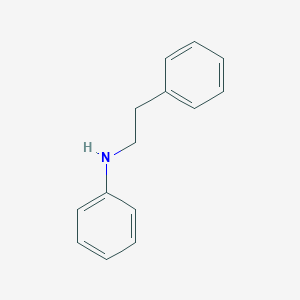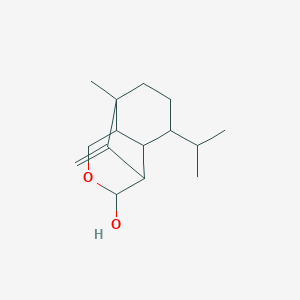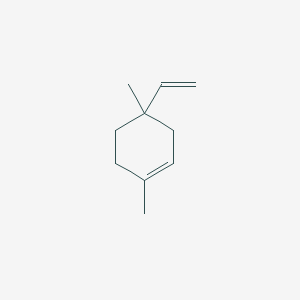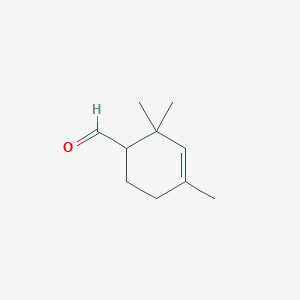
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has been used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The compound may also interact with cell membranes and alter their properties, leading to changes in cellular signaling and metabolism.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. The compound has also been shown to modulate the immune system and enhance the activity of natural killer cells. Furthermore, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- in lab experiments is its versatility. The compound can be used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals. Furthermore, the compound is readily available and can be synthesized in high yields and purity. However, one of the limitations of using the compound is its potential toxicity. The compound may have adverse effects on living organisms, and caution should be exercised when handling it.
Orientations Futures
There are several future directions for the research and development of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl-. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, the compound's potential as a fluorescent probe for the detection of biologically relevant molecules can be further explored. Finally, the compound's interactions with cell membranes and their effects on cellular signaling and metabolism can be studied in more detail.
Conclusion:
In conclusion, 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is a versatile molecule that has been extensively used in scientific research for various applications. The compound's synthesis method has been optimized to achieve high yields and purity. The compound has various biochemical and physiological effects and has potential as a therapeutic agent for various diseases. However, caution should be exercised when handling the compound due to its potential toxicity. Finally, there are several future directions for the research and development of the compound, including the development of new synthetic methods and the investigation of its potential as a therapeutic agent and fluorescent probe.
Méthodes De Synthèse
The synthesis of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- involves the reaction of cyclohexene with acrolein in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including hydrolysis, oxidation, and reduction, to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- has been extensively used in scientific research for various applications. It has been used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been used as a starting material for the preparation of chiral ligands, which have been used in asymmetric catalysis. Furthermore, the compound has been used as a fluorescent probe for the detection of biologically relevant molecules.
Propriétés
Numéro CAS |
1726-47-2 |
|---|---|
Nom du produit |
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2,2,4-trimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
FDSNFOIVNIUNDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(CC1)C=O)(C)C |
SMILES canonique |
CC1=CC(C(CC1)C=O)(C)C |
Autres numéros CAS |
1726-47-2 |
Synonymes |
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)
